2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol
Description
2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol is a complex organic compound that features a combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C20H20FNO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H20FNO2/c1-14(20(23)16-5-3-2-4-6-16)22-13-18-11-12-19(24-18)15-7-9-17(21)10-8-15/h2-12,14,20,22-23H,13H2,1H3 |
InChI Key |
RRGVCYTYQVAYDT-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furyl Ring: The initial step involves the synthesis of the 5-(4-fluorophenyl)-2-furyl moiety through a series of reactions, including halogenation and cyclization.
Amination: The furyl compound is then subjected to amination using appropriate amines under controlled conditions to introduce the amino group.
Addition of the Propanol Group: The final step involves the addition of the 1-phenyl-1-propanol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted aromatic compounds.
Scientific Research Applications
2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group and has similar aromatic characteristics.
2-(4-Fluorophenyl)-thiophene: Another compound with a fluorophenyl group, but with a thiophene ring instead of a furyl ring.
Uniqueness
2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
